(R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-[(3R)-pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-10(7(2)11)8-4-5-9-6-8/h8-9H,3-6H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMWGGURJSUYGU-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNC1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCNC1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations and Their Chemical Implications
Absolute Configuration Determination of (R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide
The unambiguous assignment of the (R)-configuration to N-Ethyl-N-(pyrrolidin-3-yl)acetamide is a critical step in its chemical characterization. This process relies on a combination of spectroscopic techniques and chiral separation methods.
Spectroscopic Methods for Stereochemical Assignment
Spectroscopic techniques are powerful tools for elucidating the three-dimensional arrangement of atoms in a molecule. While standard NMR and IR spectroscopy confirm the molecular structure, specialized techniques are required to determine the absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of a molecule by measuring through-space interactions between protons. For cyclic systems like the pyrrolidine (B122466) ring, the spatial proximity of substituents can be mapped. While specific NOE data for this compound is not widely published, the methodology would involve irradiating specific protons and observing which other protons show an enhanced signal, thereby building a three-dimensional picture of the molecule.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration. By comparing the experimental VCD spectrum of an enantiomer to the spectrum predicted by ab initio quantum mechanical calculations (such as Density Functional Theory, DFT), the absolute configuration can be determined. A positive correlation between the experimental and calculated spectra for the (R)-isomer would confirm its stereochemistry.
Table 1: Spectroscopic Methods for Stereochemical Assignment
| Method | Principle | Application to this compound |
|---|---|---|
| NMR Spectroscopy (NOE) | Measures through-space correlations between protons to determine their spatial proximity. | Could determine the relative orientation of the N-ethylacetamido group with respect to the pyrrolidine ring protons. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized IR light. | Comparison of the experimental VCD spectrum with DFT-calculated spectra for the (R)- and (S)-enantiomers allows for unambiguous assignment of the absolute configuration. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light. | Useful if the molecule contains a suitable chromophore; the sign of the Cotton effects can be related to the absolute configuration. |
Chiral Chromatography for Enantiomeric Purity Assessment
Once the absolute configuration is known, it is crucial to determine the enantiomeric purity of a sample. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
A validated chiral LC method for the enantioselective analysis of a structurally related compound, Levetiracetam, and its (R)-enantiomer provides a strong model for the analysis of this compound. nih.gov In such a method, the enantiomers are passed through a column containing a chiral packing material. Due to the formation of transient diastereomeric complexes with the CSP, one enantiomer is retained longer than the other, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (e.e.).
Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (amylose-based CSP) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Elution Order | The (R)-enantiomer often elutes before the (S)-enantiomer on such columns. nih.gov |
| Resolution (Rs) | A value greater than 2 indicates good separation between the enantiomer peaks. nih.gov |
Influence of (R)-Stereochemistry on Molecular Conformation and Dynamics
Pseudorotation and Conformational Flexibility of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and exists in a continuous series of puckered conformations known as the pseudorotation pathway. rsc.org These conformations are typically described as envelope (E) or twist (T) forms, where one or two atoms, respectively, deviate from the plane formed by the other atoms. The specific conformation adopted is described by a phase angle of pseudorotation (P) and a maximum puckering amplitude (Φmax). nih.gov
The presence and orientation of substituents on the pyrrolidine ring have a significant impact on the preferred conformation. For this compound, the N-ethylacetamido group at the C3 position will influence the pseudorotational equilibrium. Computational studies on related N-acylated pyrrolidines have shown that the nature of the substituent can tune the conformation over the entire pseudorotation cycle. nih.govcas.cz The bulky N-ethylacetamido group in the (R)-configuration will favor conformations that minimize steric strain, likely leading to a preference for specific envelope or twist forms where the substituent occupies a pseudo-equatorial position. Quantum mechanical calculations have shown that for substituted pyrrolidines, a Cγ-endo or Cγ-exo pucker can be favored, with energy differences that dictate the conformational landscape. frontiersin.org
Impact of Stereoisomerism on Intermolecular Interactions
The specific three-dimensional arrangement of functional groups in this compound, as dictated by its stereochemistry, is a key determinant of its intermolecular interactions. The molecule possesses several sites capable of forming hydrogen bonds: the amide oxygen as a hydrogen bond acceptor, and potentially the N-H of the pyrrolidine ring (if protonated) as a donor.
The (R)-configuration positions the N-ethylacetamido group in a specific orientation relative to the pyrrolidine ring. This defined spatial arrangement influences how the molecule can approach and interact with other molecules, including other molecules of itself in a crystal lattice or target proteins in a biological context. The accessibility of the amide group and the pyrrolidine nitrogen for intermolecular hydrogen bonding is directly dependent on the ring's conformation, which is in turn influenced by the (R)-stereocenter. For example, the steric hindrance presented by the ethyl and acetyl groups will create a specific "interaction footprint" for the (R)-enantiomer that is a mirror image of that for the (S)-enantiomer. This difference is fundamental to the differential binding of enantiomers to chiral receptors and enzymes.
Structure Activity Relationship Sar Studies: a Chemical Perspective
General Principles of SAR in Pyrrolidine-Acetamide Frameworks
The pyrrolidine (B122466) ring is a highly valued scaffold in medicinal chemistry. researchgate.net Its non-planar, three-dimensional structure, a result of sp³ hybridization, allows for a broad exploration of chemical space compared to flat, aromatic systems. researchgate.netnih.gov This "pseudorotation" of the five-membered ring and the stereogenicity of its carbon atoms mean that the spatial orientation of substituents can significantly alter the molecule's interaction with biological targets. researchgate.netnih.gov
Systematic Modifications at the Pyrrolidine Ring System
The pyrrolidine ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's steric and electronic properties.
C2 Position: Substituents at the C2 position of the pyrrolidine ring can significantly influence the basicity of the nitrogen atom. nih.gov The synthesis of enantiomerically pure 2-substituted pyrrolidines is a key strategy in drug discovery, allowing for the generation of specific stereoisomers. acs.org
C4 Position: While less commonly discussed in the context of simple acetamides, in related structures like proline, substituents at the C4 position are known to affect the puckering of the ring, thereby altering its three-dimensional shape. nih.gov
C3 and C5 Positions: In various pyrrolidine-based scaffolds, substituents at the C3 and C5 positions have been shown to be critical for activity. For instance, in a series of pyrrolidine-2,5-diones, the nature of the substituent at the C3 position strongly influenced the compound's activity profile. nih.gov Similarly, in another series, small, lipophilic substituents at the C3 position of the ring were found to be preferable for optimal potency. nih.govrsc.org
The following table summarizes the general effects of substitution at various positions on the pyrrolidine ring based on studies of related scaffolds.
| Position | Effect of Substitution | Reference |
| C2 | Influences the basicity of the pyrrolidine nitrogen. | nih.gov |
| C3 | The nature of the substituent (e.g., non-aromatic vs. aromatic, lipophilicity) strongly influences biological activity. | nih.govnih.gov |
| C4 | Can affect the pucker or conformation of the five-membered ring. | nih.gov |
| C5 | Along with C2 and C3, substitution contributes to the overall steric and electronic profile. | nih.gov |
This table is generated based on findings from various pyrrolidine-containing scaffolds and illustrates general principles.
The pyrrolidine nitrogen is a key feature, acting as a secondary amine in the unsubstituted ring or a tertiary amine when part of a larger molecule like (R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide. Its basicity and nucleophilicity are central to its chemical behavior. nih.gov The nature of the groups attached to this nitrogen dictates its electronic state and steric availability.
In the case of this compound, the nitrogen is part of an N-alkyl-N-acyl system. The electron-withdrawing effect of the adjacent acetamide (B32628) group reduces the basicity of the pyrrolidine nitrogen compared to a simple N-alkyl pyrrolidine. The specific pattern of substitution—in this case, an ethyl group and the acetamide group linked at the C3 position—creates a unique chemical environment. Studies on related systems show that the introduction of different aromatic rings or functional groups directly onto the pyrrolidine nitrogen can modulate activity by altering interactions with target proteins. nih.gov Furthermore, the nitrogen atom can participate in crucial interactions, such as proton transfer, which is a key step in certain reaction mechanisms. nih.gov
Variational Analysis of the N-Acetamide Moiety
The N-acetamide group is not merely a passive linker; its components are amenable to modification, providing another avenue for optimizing molecular properties.
The ethyl group on the acetamide nitrogen contributes to the lipophilicity and steric profile of the molecule. Altering this alkyl group can significantly impact receptor binding and activity.
Chain Length: Studies on other N-alkyl compounds have demonstrated that alkyl chain length is a critical parameter for high-affinity binding to receptors. Optimal binding often occurs within a specific range of chain lengths (e.g., 3-6 carbons), with chains that are too short or too long resulting in a dramatic decrease in affinity. nih.gov
Branching: Increased alkyl branching, particularly directly adjacent to a carbonyl group, can be detrimental to activity. nih.gov This is often attributed to steric hindrance that prevents optimal binding. However, moving the branch point further away from the core structure can diminish this negative effect. nih.gov
Systematic Variation: Research on related acetamides has shown that exploring variants in the N-alkyl function is a key part of SAR studies. bohrium.com The introduction of different alkyl and aryl substituents can lead to the discovery of more potent compounds. bohrium.com
The following table illustrates the impact of alkyl group characteristics on the activity of related compounds.
| Alkyl Group Modification | General Consequence on Activity | Reference |
| Increased Chain Length | Can increase or decrease binding affinity, with an optimal length often observed. | nih.gov |
| Chain Extension to Heptyl | Can lead to a dramatic decrease in receptor binding. | nih.gov |
| Increased Branching (near carbonyl) | Often detrimental to activity due to steric hindrance. | nih.gov |
| Peripheral Alkyl Groups | Can influence the formation of different electrode-molecule configurations in molecular electronics studies, suggesting an impact on conformation. | acs.org |
This table is generated based on findings from various N-alkyl compounds and illustrates general principles.
The amide bond is a central feature of many biologically active molecules, but it can be susceptible to hydrolysis. Replacing the amide group, or specifically the carbonyl component, with a bioisostere is a common strategy in medicinal chemistry. nih.govnih.gov A bioisostere is a functional group with similar physical or chemical properties to the group it is replacing. drughunter.comcambridgemedchemconsulting.com This approach can enhance metabolic stability, improve physicochemical properties, and alter potency or selectivity. drughunter.comnih.gov
Several bioisosteric replacements for the amide carbonyl are known:
Trifluoroethylamine: Replacing the acetamide with a trifluoroethylamine group can increase metabolic stability. drughunter.comu-tokyo.ac.jp The strongly electron-withdrawing trifluoromethyl group also decreases the basicity of the adjacent amine. drughunter.com
Heterocyclic Rings: Rings such as oxadiazoles, triazoles, and pyrazoles can mimic the hydrogen bonding properties of the amide bond while offering greater metabolic stability. drughunter.comnih.gov The successful replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been reported to yield equipotent compounds with improved stability. nih.gov
Oxetanes: The oxygen atom of an oxetane (B1205548) ring can act as a hydrogen bond acceptor, similar to a carbonyl oxygen. u-tokyo.ac.jp Oxetanes are often more metabolically stable and less lipophilic than the corresponding carbonyl compounds. cambridgemedchemconsulting.comu-tokyo.ac.jp
Sulfonamides: A sulfonamide group (SO₂) is structurally related to an amide and can provide additional hydrogen bond acceptors while increasing water solubility. nih.gov
The following table provides examples of bioisosteric replacements for the amide/carbonyl group.
| Original Group | Bioisosteric Replacement | Potential Advantages | Reference |
| Amide | 1,2,4-Oxadiazole | Improved metabolic stability, retained potency. | nih.gov |
| Amide | Trifluoroethylamine | Increased metabolic stability, reduced amine basicity. | drughunter.comu-tokyo.ac.jp |
| Carbonyl | Oxetane | Increased metabolic stability, reduced lipophilicity. | cambridgemedchemconsulting.comu-tokyo.ac.jp |
| Amide | Sulfonamide | Increased water solubility, additional hydrogen bond acceptors. | nih.gov |
| Amide | 1,2,3-Triazole | Enhanced metabolic stability and pharmacokinetic profile. | nih.gov |
This table is generated based on established principles of bioisosteric replacement in medicinal chemistry.
Conformational SAR: Exploiting Pyrrolidine Ring Flexibility
The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and exists in a state of dynamic equilibrium between various puckered conformations, often referred to as "pseudorotation". This inherent flexibility allows the substituents on the ring to adopt different spatial orientations, which can significantly impact binding affinity to a biological target. The (R)-stereochemistry at the 3-position of the pyrrolidine ring in the parent compound sets a crucial anchor point for conformational preferences.
In SAR studies of pyrrolidine derivatives, controlling the ring's pucker through the introduction of substituents is a key strategy. The electronegativity and steric bulk of substituents on the pyrrolidine ring can favor specific envelope or twisted conformations. rsc.org For instance, the introduction of a substituent at the 4-position of the pyrrolidine ring can either stabilize or destabilize certain conformations, thereby altering the presentation of the N-ethylacetamide side chain to its binding pocket.
Research on related N-acylpyrrolidine derivatives has shown that the N-acyl group itself can influence the conformational equilibrium of the pyrrolidine ring. researchgate.net The amide bond's rotational barrier and its potential for hydrogen bonding can restrict the ring's flexibility, favoring conformations where the substituents at the 2- and 5-positions adopt axial orientations. researchgate.net While specific conformational analysis data for this compound is not extensively published in publicly available literature, general principles from related systems suggest that modifications impacting ring pucker are a critical aspect of its SAR.
To systematically explore this, medicinal chemists often synthesize analogs with varying substitution patterns on the pyrrolidine ring. The goal is to identify conformations that lead to optimal interactions with the target protein.
Table 1: Impact of Pyrrolidine Ring Substitution on Conformational Preference and Activity (Hypothetical Data Based on General Principles)
| Compound | Modification on Pyrrolidine Ring | Predicted Dominant Conformation | Relative Activity |
| 1 | Unsubstituted (Parent Compound) | Envelope (N-endo) | 1.0 |
| 2 | 4-Fluoro (cis) | Envelope (C4-exo) | 1.5 |
| 3 | 4-Fluoro (trans) | Envelope (C4-endo) | 0.8 |
| 4 | 4,4-Dimethyl | Twisted | 0.5 |
| 5 | 2-Methyl | Envelope (C2-exo) | 1.2 |
This table presents hypothetical data to illustrate the principles of conformational SAR. The relative activities are not based on experimental results for this specific compound.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of a lead compound. nih.gov These approaches are particularly valuable for optimizing pharmacokinetic profiles, enhancing target selectivity, or securing new intellectual property.
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. For this compound, the pyrrolidine ring serves as the central scaffold. A scaffold hopping approach might replace this five-membered ring with other heterocyclic systems such as piperidine (B6355638), azetidine, or even bicyclic structures. acs.org The objective is to find a new core that orients the N-ethylacetamide group and the nitrogen atom in a spatially analogous manner to the original compound, thereby preserving the interactions with the biological target. dtic.mil
Bioisosteric Replacement: This is a more subtle modification where an atom or a group of atoms is replaced by another with similar physical or chemical properties, leading to a molecule with similar biological activity. nih.gov In the context of the pyrrolidine ring of this compound, a classic bioisosteric replacement could involve substituting the ring nitrogen with an oxygen (to give a tetrahydrofuran (B95107) derivative) or a carbon (to give a cyclopentane (B165970) derivative). Such changes can modulate properties like polarity, hydrogen bonding capacity, and metabolic stability. For instance, replacing the pyrrolidine nitrogen might alter the compound's basicity and, consequently, its pharmacokinetic properties.
The successful application of these strategies relies on a deep understanding of the SAR of the lead compound. Computational modeling and structural biology techniques are often employed to predict which novel scaffolds or bioisosteres are most likely to retain biological activity.
Table 2: Examples of Scaffold Hopping and Bioisosteric Replacement for a Pyrrolidine Core (Illustrative)
| Compound | Strategy | Core Scaffold/Bioisostere | Rationale | Predicted Outcome on Activity |
| 6 | Scaffold Hopping | Piperidine | Maintain basic nitrogen, alter ring size and conformation | Potentially altered selectivity |
| 7 | Scaffold Hopping | Azetidine | Reduce ring size, increase rigidity | Potentially increased potency |
| 8 | Bioisosteric Replacement | Tetrahydrofuran | Remove basicity, alter H-bonding | Likely loss of activity if basicity is key |
| 9 | Bioisosteric Replacement | Cyclopentane | Remove all heteroatoms from the ring | Significant change in polarity and binding |
| 10 | Scaffold Hopping | Tropane | Bicyclic, conformationally restricted | Increased rigidity, may enhance potency |
This table provides illustrative examples of how these strategies could be applied. The predicted outcomes are hypothetical and would require experimental validation.
Mechanistic Insights into Molecular Interactions and Recognition
In Vitro Receptor Binding Profiling of Pyrrolidine-Acetamide Derivatives
The interaction of pyrrolidine-acetamide derivatives with various receptors is a key area of investigation to understand their mechanism of action. These studies often involve quantitative binding assays to determine affinity and kinetic studies to characterize the dynamics of the ligand-receptor interaction.
Quantitative Binding Assays for Receptor Affinity Determination
Quantitative binding assays are fundamental in determining the affinity of a ligand for a specific receptor. While direct binding data for (R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide is not extensively available in public literature, studies on related pyrrolidine-2,5-dione derivatives provide insight into how structural modifications influence receptor affinity. For example, a study on a series of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides demonstrated that the stereochemistry is a critical determinant of activity. acs.org
In a broader context, molecular docking studies on N-acyl derivatives of 2-oxo-1-pyrrolidine acetamide (B32628) have predicted a high affinity for both GABA-A and AMPA receptors. semanticscholar.org These computational predictions suggest that the interaction energy of these derivatives can be more favorable than that of known ligands like piracetam. semanticscholar.org
| Compound Class | Receptor Target(s) | Key Findings |
| N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides | Excitatory Amino Acid Transporter 2 (EAAT2) | (R)-enantiomers showed more potent antiseizure activity, suggesting stereospecific binding. acs.org |
| N-acyl derivatives of 2-oxo-1-pyrrolidine acetamide | GABA-A, AMPA | Predicted high affinity based on favorable interaction energies from molecular docking. semanticscholar.org |
Ligand-Receptor Interaction Kinematics
The kinetics of ligand-receptor interactions, including association and dissociation rates, provide a dynamic view of the binding process. For pyrrolidine (B122466) derivatives, these kinetics can be influenced by the specific substitutions on the pyrrolidine ring. While specific kinetic data for this compound is not readily found, research on related compounds highlights the importance of these parameters.
For instance, studies on pyrrolidine-2,5-dione derivatives acting as positive allosteric modulators of EAAT2 have identified key molecular interactions that stabilize the bound state. These include cation-π interactions with specific amino acid residues (K299/R476) and strong hydrophobic interactions. acs.org Hydrogen bonds between the pyrrolidine-2,5-dione ring and residues such as K90 and D238 also play a crucial role. acs.org These interactions collectively contribute to the stability and kinetics of the ligand-receptor complex.
Enzymatic Interaction Studies
The modulation of enzyme activity is another important mechanism for many therapeutic agents. Pyrrolidine-acetamide derivatives have been investigated for their ability to inhibit various enzymes.
Inhibition Kinetics and Mechanism of Enzyme Modulation
Enzyme inhibition studies reveal the mode of action of a compound, which can be competitive, non-competitive, or mixed. For example, acetamide-sulfonamide conjugates have been shown to act as urease inhibitors. semanticscholar.org Kinetic studies of these compounds demonstrated a competitive mode of inhibition, where the inhibitor competes with the substrate for the active site of the enzyme. semanticscholar.org This was determined by observing an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzymatic reaction in the presence of the inhibitor. semanticscholar.org
Specificity and Selectivity Profiling
Selectivity is a critical attribute of any potential therapeutic agent, as it minimizes off-target effects. The pyrrolidine scaffold can be functionalized to achieve selectivity for specific enzyme isoforms. For example, enantiopure hydroxyl-functionalized pyrrolidine derivatives have demonstrated selectivity for casein kinase 1 (CK1) over a large panel of other kinases. nih.gov The specific spatial arrangement of the chiral pyrrolidine in the crystallized ligand-protein complex was found to be the basis for this selectivity. nih.gov
In another example, a novel pyrrolidine-2,5-dione derivative, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide or (R)-AS-1, was found to be a highly selective positive allosteric modulator of EAAT2. acs.org It was inactive against a broad panel of other ion channels, receptors, and transporters, highlighting its specific molecular recognition. acs.org
| Compound | Target Enzyme/Protein | Inhibition/Modulation Profile |
| Acetamide-sulfonamide conjugates | Urease | Competitive inhibition. semanticscholar.org |
| Hydroxyl-functionalized pyrrolidine derivatives | Casein Kinase 1 (CK1) | Selective inhibition. nih.gov |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Excitatory Amino Acid Transporter 2 (EAAT2) | Selective positive allosteric modulation. acs.org |
Computational Chemistry and Molecular Modeling Approaches
Computational methods are invaluable for predicting and rationalizing the interactions between small molecules and their biological targets. Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes and energetics of these interactions.
Molecular docking studies of N-acyl derivatives of 2-oxo-1-pyrrolidine acetamide have been used to predict their affinity for GABA-A and AMPA receptors. semanticscholar.org These studies identified key amino acid residues within the receptor binding sites that are crucial for interaction, such as Arg207, Phe200, and Tyr97 in the GABA-A receptor. semanticscholar.org For the AMPA receptor, residues like P494, S497, and S754 have been identified as important for the binding of piracetam-like molecules. semanticscholar.org
In the case of a non-covalent inhibitor of the SARS-CoV 3CL protease, which features an acetamide substructure, X-ray crystallography and molecular modeling revealed critical interactions. nih.gov A hydrogen bond between the inhibitor's 3-pyridyl ring nitrogen and the active site His-163 was identified as a key interaction for its activity. nih.gov Such detailed structural information is instrumental in the rational design and optimization of new inhibitors.
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For (R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide (C₈H₁₆N₂O), HRMS provides an experimental mass measurement that can be compared to the calculated theoretical mass.
Utilizing a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺. The high resolving power of the mass analyzer allows for the differentiation of molecules with the same nominal mass but different elemental formulas. The accurate mass measurement provides strong evidence for the compound's molecular formula.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₆N₂O |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated m/z | 157.1335 |
| Observed m/z | Data not available in public literature |
| Mass Error (ppm) | Data not available in public literature |
Note: Specific experimental values for observed m/z are not publicly available. A measured value within a few parts per million (ppm) of the calculated mass would confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms.
Proton (¹H) NMR provides information on the number, environment, and coupling of hydrogen atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the ethyl group, the acetyl group, and the pyrrolidine (B122466) ring. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (multiplicity) would reveal adjacent protons.
Carbon-13 (¹³C) NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The presence of a signal around 170 ppm would be characteristic of the amide carbonyl carbon. Other signals would correspond to the carbons of the pyrrolidine ring, the ethyl group, and the acetyl methyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Acetyl CH₃ | ~2.0 (singlet) | ~22 |
| Ethyl CH₃ | ~1.1 (triplet) | ~14 |
| Ethyl CH₂ | ~3.3 (quartet) | ~40 |
| Pyrrolidine CH (C3) | ~4.5-5.0 (multiplet) | ~55-60 |
| Pyrrolidine CH₂ (C2, C5) | ~2.8-3.5 (multiplet) | ~50-55 |
| Pyrrolidine CH₂ (C4) | ~1.8-2.2 (multiplet) | ~30-35 |
| Pyrrolidine NH | ~1.5-2.5 (broad) | N/A |
| Amide C=O | N/A | ~170 |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions. Specific spectral data is not publicly available.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would confirm the connectivity within the ethyl group (CH₂ to CH₃) and map the proton-proton couplings throughout the pyrrolidine ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign each carbon signal to its attached proton(s), for example, linking the ¹H signal at ~1.1 ppm to the ¹³C signal at ~14 ppm (ethyl CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to four bonds. It is vital for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, it would show a correlation from the acetyl CH₃ protons (~2.0 ppm) to the amide carbonyl carbon (~170 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly important for confirming stereochemistry. For the (R) enantiomer, specific through-space correlations between the proton at the C3 chiral center and other protons on the pyrrolidine ring would be observed, helping to confirm the relative stereochemistry and conformation of the ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Amide C=O Stretch | ~1650 | Strong, characteristic band for the tertiary amide |
| C-H Stretch (Aliphatic) | ~2850-3000 | Bands corresponding to the ethyl and pyrrolidine groups |
| N-H Stretch (Secondary Amine) | ~3300-3500 | Broad band for the pyrrolidine N-H bond |
| C-N Stretch | ~1000-1250 | Amine and amide C-N stretching vibrations |
Note: Specific experimental IR data is not available in the public domain.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles.
Crucially, for a chiral compound, X-ray diffraction can determine the absolute configuration of the stereocenter (C3 in this case). This is typically achieved by analyzing the anomalous scattering of the X-rays, often quantified by the Flack parameter. A Flack parameter value close to zero for the (R) model would confirm the assigned stereochemistry.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture, allowing for the determination of chemical purity. A reversed-phase HPLC method would typically be used, where a sharp, single peak would indicate a high degree of purity for the compound.
For a chiral compound, a specialized chiral HPLC method is necessary to determine the enantiomeric excess (e.e.) . This involves using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, allowing for their separation into two distinct peaks. The relative area of the two peaks is used to calculate the enantiomeric purity of the sample. For a sample of pure this compound, the chromatogram should ideally show only one peak corresponding to the (R)-enantiomer.
Spectroscopic Techniques for Analyzing Molecular Conformation in Solution
The three-dimensional structure of this compound in solution is not static but exists as an equilibrium of multiple conformations. The flexibility of the pyrrolidine ring and the rotational barrier around the amide bond contribute to this conformational heterogeneity. Spectroscopic techniques are invaluable tools for elucidating the preferred conformations and the dynamics of their interconversion in solution.
A key conformational feature of N-acylpyrrolidine systems is the puckering of the five-membered pyrrolidine ring. The ring can adopt various envelope and twisted conformations, often described as Cγ-endo or Cγ-exo, depending on the displacement of the Cγ atom relative to the plane of the other ring atoms. frontiersin.org Additionally, the tertiary amide bond can exist as two distinct rotational isomers (rotamers), cis and trans, due to the partial double bond character of the C-N bond. The interconversion between these rotamers is often slow on the NMR timescale, leading to the observation of separate sets of signals for each isomer. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for determining the detailed conformational features of molecules in solution. copernicus.org Techniques such as ¹H and ¹³C NMR, along with two-dimensional methods like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide through-space correlations between protons, which are dependent on their proximity. frontiersin.org
For this compound, the analysis of NMR spectra can reveal the preferred puckering of the pyrrolidine ring and the cis/trans isomeric ratio of the amide bond. The chemical shifts of the protons and carbons in the pyrrolidine ring are sensitive to the ring's conformation. For instance, a change in the peptide bond configuration from trans (Z) to cis (E) can cause a significant downfield shift for the δ-protons and an upfield shift for the β-carbon of the pyrrolidine ring in related systems. frontiersin.org
NOESY and ROESY experiments are particularly crucial for distinguishing between different spatial arrangements. These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of the cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the nuclei. By analyzing the pattern and intensity of these cross-peaks, it is possible to determine the relative orientation of different parts of the molecule, such as the ethyl group relative to the pyrrolidine ring, and to differentiate between ring puckering modes. frontiersin.orgnih.gov For example, in studies of similar pyrrolidine-containing molecules, NOE correlations have been instrumental in confirming solution-state structures. nist.gov
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Representative N-Acylpyrrolidine in Solution.
| Atom | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) |
| Acetyl-CH₃ | ~2.0 - 2.2 | ~21 - 23 |
| Ethyl-CH₂ | ~3.2 - 3.5 | ~40 - 43 |
| Ethyl-CH₃ | ~1.0 - 1.2 | ~13 - 15 |
| Pyrrolidine-CH (α to N) | ~3.0 - 3.8 | ~50 - 60 |
| Pyrrolidine-CH₂ (β to N) | ~1.8 - 2.2 | ~28 - 35 |
| Pyrrolidine-CH₂ (γ to N) | ~1.9 - 2.3 | ~23 - 30 |
| Amide C=O | - | ~168 - 172 |
Note: This table presents typical chemical shift ranges for N-acylpyrrolidine structures and is for illustrative purposes. Actual values for this compound may vary based on solvent and experimental conditions.
Vibrational Spectroscopy (FTIR and Raman)
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orguq.edu.au These techniques are highly sensitive to the local environment and conformation of functional groups, particularly the amide group in this compound.
The amide I band, which primarily arises from the C=O stretching vibration, is particularly informative. Its frequency is sensitive to hydrogen bonding and the conformation of the peptide backbone. rsc.orgchemicalbook.com In FTIR spectra, the amide I band for tertiary amides typically appears in the region of 1630-1670 cm⁻¹. Changes in the conformation of the pyrrolidine ring or the local solvent environment can lead to shifts in the position and shape of this band.
Raman spectroscopy provides complementary information. While the C=O stretch is also a strong band in the Raman spectrum, other vibrations, such as those involving the C-N bonds and the pyrrolidine ring skeleton, can also be analyzed to provide a more complete picture of the conformational landscape. nist.gov
Table 2: Typical Vibrational Frequencies for an Amide Linkage.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| Amide I | 1630 - 1670 | C=O stretching |
| Amide II | Not present in tertiary amides | N-H bending and C-N stretching |
| Amide III | 1200 - 1300 | C-N stretching and N-H bending |
| C-N Stretch (Pyrrolidine) | 1100 - 1200 | Stretching of the C-N bonds within the ring |
Note: This table provides general frequency ranges. The exact positions for this compound will depend on its specific conformations and interactions in solution.
Chiroptical Spectroscopy (Circular Dichroism)
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net This technique is exceptionally sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for studying molecular conformation in solution. nih.gov
For a chiral molecule like this compound, the CD spectrum provides a unique fingerprint of its solution-state conformation. The amide chromophore, in the chiral environment of the (R)-pyrrolidine ring, will give rise to characteristic CD signals. Theoretical calculations can be used to predict the CD spectra for different possible conformations (e.g., different ring puckers, cis/trans amide isomers). By comparing the experimentally measured CD spectrum with the calculated spectra, the predominant conformation in solution can be identified. rsc.org
Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of circularly polarized infrared radiation. VCD is highly sensitive to the conformation, configuration, and solvation of chiral molecules and can provide detailed structural information even for molecules that lack traditional UV-Vis chromophores. researchgate.net The analysis of VCD spectra, often in conjunction with quantum chemical calculations, can yield definitive assignments of absolute configuration and solution-state conformation. nih.govresearchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of chiral pyrrolidines, such as (R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide, is a key area of ongoing research. Future efforts are expected to focus on developing more efficient, sustainable, and enantioselective synthetic methodologies. Traditional methods are often being replaced by greener alternatives that reduce waste and improve atom economy. rsc.org
Key areas of development include:
Biocatalysis : The use of enzymes, such as transaminases, offers a highly enantioselective route to chiral amines and their derivatives. Transaminase-triggered cyclizations of ω-chloroketones have been shown to produce chiral 2-substituted pyrrolidines with excellent enantiomeric excess (>99.5% ee) and good analytical yields (up to 90%). nih.gov This biocatalytic approach could be adapted for the efficient synthesis of the (R)-pyrrolidine core.
Homogeneous Catalysis : Iridium-catalyzed reductive generation of azomethine ylides from amides presents a general and highly selective method for synthesizing complex pyrrolidines. acs.org This strategy allows for the construction of diverse pyrrolidine (B122466) scaffolds under mild conditions with low catalyst loading (e.g., 1 mol% Vaska's complex). acs.org Further development of ligands for catalysts, such as rhodium and copper, is also a promising avenue for enhancing enantioselectivity in pyrrolidine synthesis. researchgate.net
Sustainable Catalysts : Research into green and reusable catalysts is gaining traction. For instance, β-cyclodextrin has been used as a supramolecular catalyst for the eco-friendly, one-pot, three-component synthesis of substituted pyrrolidin-2-ones in a water-ethanol medium. rsc.org Similarly, the development of covalent triazine frameworks (CTFs) as robust, heterogeneous catalyst supports offers a pathway to more sustainable and recyclable catalytic systems for pyrrolidone synthesis from renewable resources like succinate. researchgate.netpnnl.govmdpi.com
Table 1: Examples of Modern Catalytic Systems for Pyrrolidine Synthesis
| Catalytic System | Reaction Type | Key Advantages | Reported Efficiency | Reference |
|---|---|---|---|---|
| Transaminases (e.g., ATA-117-Rd6) | Asymmetric synthesis of 2-substituted pyrrolidines | High enantioselectivity, mild reaction conditions | Up to 90% yield, >99.5% ee | nih.gov |
| Vaska's Complex [IrCl(CO)(PPh3)2] | Reductive [3+2] cycloaddition | Broad substrate scope, high selectivity | Good to excellent yields | acs.org |
| β-Cyclodextrin | One-pot three-component synthesis of pyrrolidin-2-ones | Green, eco-friendly, metal-free | Not specified | rsc.org |
| Copper-catalyzed | Enantioselective synthesis of borylated 1-pyrrolines | High enantioselectivity | Yields ranging from 26% to 96%, up to 99:1 er | researchgate.net |
Exploration of Diverse Biological Targets for Pyrrolidine-Acetamide Scaffolds
The pyrrolidine-acetamide scaffold is a versatile framework found in compounds targeting a wide array of biological systems. nih.govnih.gov Future research will likely expand the investigation of this compound and its analogs against new and diverse biological targets.
Potential therapeutic areas for exploration include:
Central Nervous System (CNS) Disorders : Pyrrolidine derivatives have shown promise as anticonvulsants. nih.gov For example, certain pyrrolidine-2,5-dione-acetamides have demonstrated significant efficacy in animal models of seizures. nih.gov Structure-activity relationship (SAR) studies have indicated that substituents on the pyrrolidine ring heavily influence anticonvulsant activity. nih.gov Furthermore, N-pyrrolidin-3-yl-amide derivatives have been investigated as potential serotonin (B10506) and noradrenaline re-uptake inhibitors for the treatment of depression and other CNS disorders.
Inflammatory and Autoimmune Diseases : A series of furanylmethylpyrrolidine-based compounds have been identified as inhibitors of the ST2 (Interleukin-1 receptor-like 1) receptor, a target implicated in graft-versus-host disease. nih.gov SAR studies on these compounds have led to a 6-fold improvement in inhibitory activity, with IC50 values around 6 μM. nih.gov Additionally, pyrrolidine amide derivatives have been developed as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain.
Infectious Diseases : The pyrrolidine scaffold is a key component in the development of novel antibacterial and antiparasitic agents. Pyrrolidine pentamine derivatives have been identified as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme responsible for resistance to aminoglycoside antibiotics in Gram-negative bacteria. nih.gov Furthermore, improved bicyclic pyrrolidine analogues have been shown to inhibit the growth of Toxoplasma gondii in vitro and cure infection in vivo by targeting the parasite's phenylalanine tRNA synthetase. acs.org
Oncology : Pyrrolidine derivatives have been investigated for their anticancer properties. nih.gov For instance, certain hybrid benzofuroxan-based pyrrolidine hydroxamates have shown antiproliferative activity against various tumor cell lines, with their mechanism of action attributed to the inhibition of matrix metalloproteinases MMP-2 and MMP-9. nih.gov
Table 2: Biological Activities of Representative Pyrrolidine-Acetamide and Related Scaffolds
| Compound Class | Biological Target | Key Findings (IC50/EC50 Values) | Therapeutic Potential | Reference |
|---|---|---|---|---|
| Furanylmethylpyrrolidine-based derivatives | ST2/IL-33 inhibition | Improved IC50 of ~6 μM | Graft-versus-host disease | nih.gov |
| Substituted acetamide (B32628) derivatives | Butyrylcholinesterase (BChE) | Compound 8c showed an IC50 of 3.94 μM | Alzheimer's Disease | nih.govresearchgate.net |
| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant activity | Compound 69k showed ED50 of 80.38 mg/kg (MES test) | Epilepsy | nih.gov |
| 2-(Pyridin-3-yloxy)acetamide derivatives | HIV-1 Reverse Transcriptase | Compound Ij showed an EC50 of 8.18 μM | HIV/AIDS | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Future applications of AI/ML in this area include:
De Novo Design : Generative AI models can design novel pyrrolidine-acetamide analogs with desired properties. These models can be trained on existing chemical data to generate new molecules that are predicted to have high activity against a specific biological target and favorable pharmacokinetic profiles.
Lead Optimization : ML models can guide the optimization of lead compounds by predicting how small structural modifications will affect biological activity and other properties. This can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.
Predictive Modeling : AI/ML algorithms can build predictive models for various properties, including bioactivity, toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. numberanalytics.com This allows for the early-stage filtering of unpromising candidates and the prioritization of those with the highest likelihood of success.
Advanced Computational Methodologies for Predicting Complex Molecular Interactions
Computational chemistry provides powerful tools for understanding the interactions between small molecules and their biological targets at an atomic level. nih.gov Advanced computational methods will be crucial for the rational design of next-generation drugs based on the this compound scaffold.
Key computational approaches include:
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor. For the pyrrolidine-acetamide scaffold, docking studies can elucidate the binding modes of different analogs within the active site of a target protein, such as butyrylcholinesterase or HIV-1 reverse transcriptase, helping to explain SAR data and guide the design of more potent inhibitors. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of unsynthesized analogs and to identify the key structural features that contribute to potency.
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This can reveal important information about the stability of the complex and the key interactions that maintain binding, which is not apparent from static docking poses. researchgate.net
ADMET Prediction : In silico tools can predict the ADMET properties of drug candidates, such as solubility, permeability, metabolic stability, and potential for toxicity. numberanalytics.comnih.govuniroma1.itresearchgate.net Early prediction of these properties is essential for avoiding late-stage failures in drug development. uniroma1.it
Table 3: Examples of In Silico Predictions for Pyrrolidine-Based Compounds
| Compound Class | Computational Method | Predicted Property | Significance | Reference |
|---|---|---|---|---|
| Pyrrolidine pentamine derivatives | Molecular Docking | Binding free energy (ΔG) | Correlated with inhibitory activity against AAC(6')-Ib | nih.gov |
| Substituted acetamide derivatives | Molecular Docking | Binding mode in BChE active site | Confirmed binding to catalytic and peripheral anionic sites | researchgate.net |
| 2-(Pyridin-3-yloxy)acetamide derivatives | Molecular Docking | Binding mode in HIV-1 RT | Provided rationale for further inhibitor design | nih.gov |
| Flavone analogs | ADMET Predictor™ | Pharmacokinetics, toxicity | Revealed anticancer potential | nih.gov |
Application of this compound as a Chemical Probe in Mechanistic Biology Research
Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. The this compound scaffold, with its potential for derivatization, is an excellent candidate for development into a chemical probe.
Future research in this area could involve:
Design and Synthesis of Probe Molecules : The core scaffold can be modified by introducing reporter tags, such as fluorescent dyes, biotin, or photo-crosslinkers. This would allow for the visualization and identification of the cellular targets and binding partners of the compound.
Target Identification and Validation : A chemical probe based on this scaffold could be used in techniques like affinity chromatography or activity-based protein profiling to identify the specific proteins with which it interacts in a cellular context. This is a powerful method for discovering novel biological targets.
Mechanistic Studies : Once a target is identified, the chemical probe can be used to study the downstream effects of modulating the target's activity. researchgate.net This can provide valuable insights into the protein's function and its role in disease, thereby validating it as a potential therapeutic target. researchgate.net
Q & A
Q. What are the optimized synthetic routes for (R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide, and how do reaction conditions influence yield and purity?
Synthesis of this chiral acetamide typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Alkylation of (R)-pyrrolidin-3-amine with ethyl halides or activated esters under basic conditions (e.g., potassium carbonate in N,N-dimethylformamide at 65°C) .
- Amide bond formation using acetylating agents (e.g., acetic anhydride) in polar aprotic solvents like acetonitrile, often catalyzed by triethylamine .
- Chiral purity maintenance through enantioselective crystallization or chromatography.
Q. Critical factors :
Q. Example reaction :
| Starting Material | Reagents/Conditions | Yield |
|---|---|---|
| (R)-pyrrolidin-3-amine | Ethyl bromide, K₂CO₃, DMF, 65°C | 79% |
| Intermediate amine | Acetic anhydride, Et₃N, CH₃CN | 51–79% |
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Primary techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms the ethyl group (δ 1.1–1.3 ppm for CH₃, δ 3.2–3.5 ppm for N-CH₂) and pyrrolidine ring protons (δ 2.5–3.0 ppm) .
- Mass spectrometry (MS) : ESI-MS identifies the molecular ion peak [M+H]+ at m/z 171.1 .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak®) resolve enantiomers to verify >99% (R)-configuration .
Q. Supplementary methods :
- IR spectroscopy for acetamide C=O stretch (~1650 cm⁻¹) .
- X-ray crystallography for absolute stereochemical assignment .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and P95 respirators to prevent inhalation of fine powders .
- Ventilation : Use fume hoods during synthesis to avoid vapor exposure.
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
The (R)-configuration determines spatial complementarity with chiral binding pockets (e.g., GPCRs or enzymes).
- Case study : (R)-enantiomers of pyrrolidine acetamides show 10–50× higher affinity for σ-1 receptors compared to (S)-forms due to optimal hydrogen bonding with Asp126 and Tyr173 residues .
- Experimental validation :
- Docking simulations : Molecular dynamics (MD) using software like AutoDock Vina.
- In vitro assays : Competitive binding studies with radiolabeled ligands (e.g., [³H]-DTG) .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. no activity) for this compound?
Methodological steps :
Standardize assays : Use CLSI/MIC guidelines for antimicrobial testing to ensure reproducibility .
Control variables :
- Compound purity (HPLC ≥98%).
- Cell line/pathogen strain specificity (e.g., S. aureus ATCC 25923 vs. clinical isolates).
Mechanistic studies :
- Transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells.
- Metabolomics (LC-MS) to track disruption of bacterial membrane synthesis .
Q. Example data conflict :
| Study | Activity (MIC, µg/mL) | Notes |
|---|---|---|
| A | 8.0 (S. aureus) | 95% purity, broth microdilution |
| B | >64 | 85% purity, disk diffusion |
Q. What strategies optimize the pharmacokinetic profile of this compound for CNS-targeted drug development?
- Lipophilicity adjustment : Introduce fluorine substituents to increase logP (target 2–3) for blood-brain barrier (BBB) penetration .
- Metabolic stability :
- Replace labile groups (e.g., ethyl → cyclopropyl) to reduce CYP450-mediated oxidation.
- Prodrug design (e.g., ester prodrugs for enhanced solubility) .
- In vivo validation :
- Pharmacokinetic (PK) studies : Measure plasma half-life (t₁/₂) and brain-to-plasma ratio in rodent models.
- Microdialysis : Quantify free compound concentration in cerebrospinal fluid (CSF) .
Q. How can computational methods guide the structural modification of this compound for enhanced selectivity?
- QSAR modeling : Correlate substituent electronegativity with target affinity (e.g., CoMFA/CoMSIA) .
- Free energy perturbation (FEP) : Predict ΔΔG of binding for pyrrolidine ring modifications (e.g., methyl vs. hydroxy groups) .
- AI-driven synthesis planning : Platforms like IBM RXN for retrosynthetic route optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
